molecular formula C10H10N4O2 B2515486 2-[1-(furan-3-carbonyl)azetidin-3-yl]-2H-1,2,3-triazole CAS No. 2180010-59-5

2-[1-(furan-3-carbonyl)azetidin-3-yl]-2H-1,2,3-triazole

Cat. No.: B2515486
CAS No.: 2180010-59-5
M. Wt: 218.216
InChI Key: QYEYTEOLPLDFAU-UHFFFAOYSA-N
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Description

2-[1-(furan-3-carbonyl)azetidin-3-yl]-2H-1,2,3-triazole is a heterocyclic compound that combines three distinct chemical moieties: a furan ring, an azetidine ring, and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(furan-3-carbonyl)azetidin-3-yl]-2H-1,2,3-triazole typically involves multi-step reactions. One common method is the Suzuki–Miyaura cross-coupling reaction, which is used to form carbon-carbon bonds between the furan and azetidine moieties . The reaction conditions often involve the use of palladium catalysts and boronic acids .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.

Chemical Reactions Analysis

Types of Reactions

2-[1-(furan-3-carbonyl)azetidin-3-yl]-2H-1,2,3-triazole can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The azetidine ring can be reduced under specific conditions.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines and thiols are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,5-dione derivatives .

Scientific Research Applications

2-[1-(furan-3-carbonyl)azetidin-3-yl]-2H-1,2,3-triazole has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 2-[1-(furan-2-carbonyl)azetidin-3-yl]-2H-1,2,3-triazole
  • 2-[1-(furan-3-carbonyl)azetidin-2-yl]-2H-1,2,3-triazole
  • 2-[1-(furan-3-carbonyl)azetidin-3-yl]-1H-1,2,3-triazole

Uniqueness

2-[1-(furan-3-carbonyl)azetidin-3-yl]-2H-1,2,3-triazole is unique due to the specific positioning of the furan, azetidine, and triazole rings, which confer distinct chemical and biological properties. This unique structure allows for specific interactions with biological targets, making it a promising candidate for drug development .

Properties

IUPAC Name

furan-3-yl-[3-(triazol-2-yl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O2/c15-10(8-1-4-16-7-8)13-5-9(6-13)14-11-2-3-12-14/h1-4,7,9H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYEYTEOLPLDFAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=COC=C2)N3N=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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